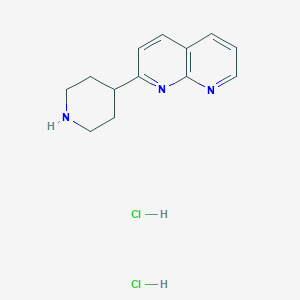

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Description

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound characterized by a fused 1,8-naphthyridine core substituted with a piperidin-4-yl group at the 2-position. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. The 1,8-naphthyridine scaffold is structurally analogous to quinoline but exhibits distinct electronic properties due to its two nitrogen atoms at the 1- and 8-positions, which influence its aromaticity, dipole moment, and intermolecular interactions . Derivatives of 1,8-naphthyridine are widely studied for their biological activities, particularly as antimicrobial, antiviral, and anticancer agents . The piperidine moiety in this compound likely contributes to improved bioavailability and target binding, as seen in related kinase inhibitors and nucleic acid modulators .

Properties

IUPAC Name |

2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10;;/h1-4,7,10,14H,5-6,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVFCXHTHDVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(C=CC=N3)C=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a chemical compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its structural composition, featuring a piperidine ring attached to a naphthyridine moiety, allows it to interact with a variety of biological targets, making it increasingly interesting in medicinal chemistry.

Scientific Research Applications

Chemistry: this compound serves as a fundamental building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies suggest that naphthyridine derivatives, including this compound, exhibit antimicrobial effects against various pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways . It has demonstrated promising anticancer results against human breast cancer cell lines (MCF7), with effective cytotoxicity. The compound's ability to intercalate DNA contributes to its anticancer properties by hindering DNA replication and transcription.

Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including inflammatory conditions and neurological disorders. The compound has been implicated in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory mediators. This inhibition can lead to enhanced levels of epoxyeicosatrienoic acids (EETs), known for their anti-inflammatory effects.

Industry: The compound is used in developing new materials and as an intermediate in producing pharmaceuticals.

Biological Activities

This compound exhibits diverse biological activities.

- Antimicrobial Properties: Derivatives of naphthyridine, including this compound, show significant antimicrobial effects against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity: This compound inhibits cancer cell proliferation and has shown promising results against human breast cancer cell lines (MCF7), with IC50 values indicating effective cytotoxicity. The compound's ability to intercalate DNA contributes to its anticancer properties by hindering DNA replication and transcription.

- Anti-inflammatory Effects: The compound inhibits soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory mediators. This inhibition can lead to enhanced levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Acts as an inhibitor of sEH, which plays a critical role in inflammatory processes. By inhibiting this enzyme, the compound can potentially reduce inflammation and related pathologies.

- DNA Intercalation: Its structural properties allow it to intercalate between DNA base pairs, thereby altering the DNA conformation and inhibiting replication processes crucial for cancer cell survival.

- Receptor Interaction: Some studies suggest that naphthyridine derivatives may interact with various receptors involved in cellular signaling pathways, contributing to their pharmacological effects.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1. Comparison of Key Properties

Table 2. Spectroscopic Data

Notes

Synthetic Challenges : The dihydrochloride form requires strict pH control during synthesis to prevent decomposition .

Biological Selectivity : The piperidine group in this compound may reduce off-target effects compared to fluorine-containing analogs .

Optical Limitations : Unlike derivatives 15–18 (), the target compound lacks significant luminescence, limiting its use in imaging applications .

Biological Activity

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies indicate that derivatives of naphthyridine, including this compound, show significant antimicrobial effects against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Research has demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has shown promising results against human breast cancer cell lines (MCF7), with IC50 values indicating effective cytotoxicity . The compound's ability to intercalate DNA contributes to its anticancer properties by hindering DNA replication and transcription .

- Anti-inflammatory Effects : The compound has been implicated in the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory mediators. This inhibition can lead to enhanced levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of sEH, which plays a critical role in inflammatory processes. By inhibiting this enzyme, the compound can potentially reduce inflammation and related pathologies.

- DNA Intercalation : Its structural properties allow it to intercalate between DNA base pairs, thereby altering the DNA conformation and inhibiting replication processes crucial for cancer cell survival .

- Receptor Interaction : Some studies suggest that naphthyridine derivatives may interact with various receptors involved in cellular signaling pathways, contributing to their pharmacological effects .

Anticancer Activity

A study evaluating the anticancer efficacy of various naphthyridine derivatives found that specific compounds exhibited IC50 values lower than established chemotherapeutics. For example:

| Compound | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| This compound | 3.19 | 4.51 |

| Other derivatives | Varies | 4.51 |

This indicates that some derivatives possess superior anticancer properties compared to traditional treatments .

Antimicrobial Studies

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

These findings highlight its potential as a broad-spectrum antimicrobial agent.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, further research is necessary to fully elucidate its metabolic pathways and potential toxicity.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; ensure local exhaust ventilation is functional .

- Emergency Procedures :

- Skin Contact : Immediately rinse with water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Keep in a tightly sealed container in a dry, cool, and ventilated area away from incompatible substances .

Q. What synthetic strategies are effective for preparing high-purity this compound?

- Methodological Answer :

- Coupling Reactions : Utilize nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety to the naphthyridine core. For example, describes a similar synthesis using NaOH in dichloromethane (DCM) with a 99% purity yield .

- Purification : Employ column chromatography (silica gel, eluent: DCM/methanol gradient) followed by recrystallization in ethanol to isolate the dihydrochloride salt .

- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Expect aromatic protons in δ 8.6–7.4 ppm (naphthyridine and pyridine rings) and piperidine protons at δ 3.2–1.5 ppm .

- 13C NMR : Aromatic carbons appear at δ 125–150 ppm; piperidine carbons range from δ 45–25 ppm .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks at m/z 273–292 (depending on substituents) .

- Purity Assessment : Use reference standards (e.g., USP/EP guidelines) and compare retention times in HPLC .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for target-specific applications?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and predict regioselectivity in functionalization reactions (e.g., sulfonation or halogenation) .

- Molecular Docking : Screen derivatives against protein targets (e.g., enzymes or receptors) using AutoDock Vina to prioritize synthesis .

- Data-Driven Workflows : Integrate cheminformatics tools (e.g., KNIME or Schrödinger) to analyze structure-activity relationships (SAR) from historical datasets .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using validated protocols (e.g., ISO 10993 for cytotoxicity) and control for variables like solvent (DMSO vs. saline) .

- Impurity Profiling : Characterize batches via LC-MS to rule out confounding effects from byproducts (e.g., unreacted intermediates) .

- Meta-Analysis : Cross-reference data from public toxicology databases (e.g., EPA DSSTox or ECHA) to identify trends in bioactivity .

Q. What experimental design frameworks improve reaction yields in synthesizing analogs?

- Methodological Answer :

- Factorial Design : Optimize parameters (temperature, catalyst loading, solvent ratio) using a 2^k factorial approach to identify synergistic effects .

- Process Simulation : Model reaction kinetics (e.g., Aspen Plus) to scale up from milligram to gram quantities while maintaining yield .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.